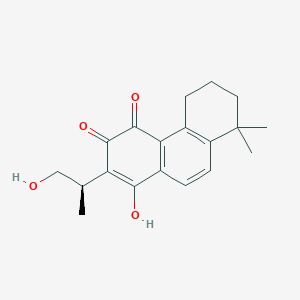

新丹参酮

描述

Neocryptotanshinone (NCTS) is a component derived from Salvia miltiorrhiza Bunge . It is a fat-soluble active compound that can show anti-inflammatory activity by inhibiting the NF-κB and iNOS signaling pathways .

Synthesis Analysis

The synthesis of Neocryptotanshinone involves several techniques or approaches . More than 40 derivatives have been designed and synthesized using tanshinone IIA and cryptotanshinone as the starting materials .Molecular Structure Analysis

The molecular formula of Neocryptotanshinone is C19H22O4 . Its molecular weight is 314.38 . The chemical name is 1-hydroxy-8,8-dimethyl-2-propan-2-yl-6,7-dihydro-5H-phenanthrene-3,4-dione .Chemical Reactions Analysis

Neocryptotanshinone exhibits anti-inflammatory effect by suppression of NF-κB and iNOS signaling pathways . It inhibits LPS-induced iNOS protein expression in RAW264.7 cells .Physical And Chemical Properties Analysis

Neocryptotanshinone is a powder . Its solubility in DMSO is 100 mg/mL .科学研究应用

抗炎作用

- 抑制巨噬细胞中的炎症:新丹参酮通过抑制与脂多糖刺激的巨噬细胞中的关键炎症途径,显示出显著的抗炎作用。这包括下调一氧化氮产生和抑制NF-κB和iNOS信号途径 (Wu, Zhao, Zhang, & Chen, 2015)。

抗糖尿病特性

- 降血糖作用:一项研究表明,新丹参酮可能是一种有效的降血糖药物。在db/db小鼠中,它显著降低了体重和血浆葡萄糖,改善了葡萄糖耐量,并降低了胰岛素抵抗。其降血糖作用与调节蛋白酪氨酸磷酸酶1B(PTP1B)表达有关 (Hao, Qian, Liu, Zhang, Wang, & Han, 2022)。

抗肿瘤活性

- 对黑色素瘤细胞系的影响:新丹参酮在黑色素瘤细胞系中展示了多样的细胞周期事件影响,表明在癌症治疗中具有潜在用途。其影响因细胞系的转移能力而异,为新丹参酮的抗肿瘤作用提供了见解 (Chen, Zheng, Sun, Wang, Huang, Punchard, Huang, Gao, & Lu, 2011)。

心血管健康

- 改善冠心病治疗:研究表明,新丹参酮可能通过影响关键靶点和途径,如与炎症相关的途径和胆固醇水平,在治疗冠心病中发挥作用。这一见解来源于药理网络分析 (Zhang, Liu, Zheng, Dang, Wang, & Zhang, 2020)。

安全和危害

Neocryptotanshinone should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

1-hydroxy-2-[(2R)-1-hydroxypropan-2-yl]-8,8-dimethyl-6,7-dihydro-5H-phenanthrene-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c1-10(9-20)14-16(21)12-6-7-13-11(5-4-8-19(13,2)3)15(12)18(23)17(14)22/h6-7,10,20-21H,4-5,8-9H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZFJHSOBYVDLA-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neocryptotanshinone | |

CAS RN |

109664-02-0 | |

| Record name | Neocryptotanshinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109664020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。